molecular formula C23H23N3O3 B4913470 N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B4913470
M. Wt: 389.4 g/mol
InChI Key: DQIYRNYUFDFYJT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the acetylphenyl and methylphenyl groups. Common reagents used in these reactions include acetic anhydride, methylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide is unique due to its specific structural features and the presence of both acetylphenyl and methylphenyl groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-21(23(29)24-19-11-9-17(10-12-19)16(3)27)26-22(28)14-13-20(25-26)18-7-5-15(2)6-8-18/h5-14,21H,4H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIYRNYUFDFYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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